molecular formula C10H10BrNO3 B144755 Methyl 2-acetamido-5-bromobenzoate CAS No. 138825-96-4

Methyl 2-acetamido-5-bromobenzoate

Cat. No. B144755
M. Wt: 272.09 g/mol
InChI Key: CPARHIBNDSEJGR-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-bromobenzoate is a compound that has been studied for its molecular structure and properties. The related compound Methyl 2-amino 5-bromobenzoate (M2A5B) has been investigated using density functional theory (DFT) to understand its vibrational wavenumbers and molecular dynamics . The molecular electrostatic potential, electronic properties, and non-linear optical (NLO) activity have also been studied for M2A5B . Although not the exact compound , the studies on M2A5B provide insights into the molecular behavior of brominated benzoates.

Synthesis Analysis

The synthesis of related compounds involves various starting materials and reaction conditions. For instance, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate was synthesized from methyl 5-acetyl-2-hydroxybenzoate . Another compound, 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, was synthesized and its antimicrobial properties were reported . The synthesis process often includes optimization of molecular structures and vibrational frequencies . The key intermediate for the synthesis of some anti-cancer drugs, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, was prepared through a multi-step process starting with p-toluidine .

Molecular Structure Analysis

The molecular structure of M2A5B was thoroughly investigated using DFT, revealing details about its vibrational modes and potential energy distribution . The structure of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate was found to be mostly planar, with a dihedral angle between the phenyl ring and the ester group . The optimized molecular structure of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was also investigated, showing the importance of hyper-conjugative interaction and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular orbital studies. For M2A5B, the HOMO and LUMO analysis indicated possible charge transfer within the molecule, which is essential for understanding its reactivity . Similarly, the HOMO and LUMO analysis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was used to determine charge transfer and the molecule's stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of M2A5B, such as absorption wavelength, excitation energy, and frontier molecular orbitals energy, were studied using TD-DFT . The polarizability and first-order hyperpolarizability were calculated to understand the NLO activity of the molecule . The thermodynamic properties, including heat capacity, entropy, and enthalpy, were calculated at different temperatures . For Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, the intermolecular interactions were described, which contribute to its layered structure . The first hyperpolarizability of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole is high, indicating its suitability for NLO studies .

Scientific Research Applications

  • Carbohydrate Research Applications : A method for characterizing small quantities of sugars, including amino and acetamido sugars, was developed, using techniques such as methanolysis followed by per-p-bromobenzoylation. This method is applicable in the analysis of complex carbohydrates, with potential applications in biochemical research (Golik et al., 1983).

  • Synthesis in Medicinal Chemistry : Research focused on the stereoselective synthesis of certain nucleoside analogs, demonstrating the utility of acetamido sugar derivatives in the synthesis of biologically active compounds, which could have implications in the development of therapeutic agents (Kanie et al., 1987).

  • Development of Antibacterial Agents : Studies on novel antibacterial compounds have incorporated acetamido functionalities, showcasing the role of such chemical structures in medicinal chemistry and drug design (Reck et al., 2005).

  • Nonlinear Optical Properties : The nonlinear optical (NLO) properties of Methyl 2-amino 5-bromobenzoate were investigated using density functional theory. This study highlights the potential applications of such compounds in the field of materials science, particularly in the development of new optical materials (Saxena et al., 2015).

  • Enzyme Inhibition and Therapeutic Potential : Acetamido derivatives were studied for their enzyme inhibition properties and potential therapeutic applications. These studies provide insights into the biochemical interactions of these compounds and their possible use in pharmaceuticals (Abbasi et al., 2018).

  • Synthesis of Anti-Inflammatory Agents : Research on the synthesis of benzo[b]thiophene derivatives as anti-inflammatory agents involved acetamido compounds, indicating their significance in the synthesis of new medicinal compounds (Radwan et al., 2009).

Safety And Hazards

Methyl 2-acetamido-5-bromobenzoate is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If it comes in contact with skin, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur .

properties

IUPAC Name

methyl 2-acetamido-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPARHIBNDSEJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352968
Record name Methyl 2-acetamido-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-5-bromobenzoate

CAS RN

138825-96-4
Record name Methyl 2-(acetylamino)-5-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138825-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-acetamido-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-(acetylamino)-5-bromo-, methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred solution consisting of 14.8 g of N-(2-carbomethoxyphenyl)acetamide and 75 mL of acetic acid was cooled in an ice-acetone bath and 6 mL of bromine were added dropwise. The cooling bath was removed and the solution was stirred for 17 hr. The solution was diluted with 100 mL of methylene chloride and was washed with water. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed in vacuo. The product was purified by elution from a silica gel column with 9:1 methylene chloride: ethyl acetate, which afforded 17.9 g of product as a white solid (m.p. 131°-133° C.). 1H NMR CDCl3) 88.66 (d, 9.0 Hz, 1H), 8.15 (d, 2.0 Hz, 1H), 7.63 (dd, 9.0 Hz, 2.0 Hz, lH), 3.98 (s, 3H, OCH3), 2.27 (s, 3H, COCH3).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Ignatova, N Sumner, N Colclough… - … of Chromatography A, 2011 - Elsevier
Gradient elution in CCC is a powerful tool, which needs further systematic development to become robust and easy to use. The first attempt to build a correlation between gradient …
Number of citations: 48 www.sciencedirect.com
N Sumner - Journal of Chromatography A, 2011 - Elsevier
Experiments have been carried out to evaluate Counter Current Chromatography (CCC) as an alternative purification technique to preparative Reverse Phase High Performance Liquid …
Number of citations: 20 www.sciencedirect.com
MA Gromova, YV Kharitonov, IY Bagryanskaya… - …, 2018 - Wiley Online Library
… The use of these conditions for the reaction of N-(2,3-butadienyl)carboxamide 3 with methyl 2-acetamido-5-bromobenzoate (4 g) was unsuccessful; compound 5 g was isolated in 2 % …
TD Weinhold, NA Reece, K Ribeiro… - The Journal of …, 2022 - ACS Publications
… Method A was used with methyl 2-acetamido-5-bromobenzoate (7h, 0.272 g, 1.00 mmol) to … (31) Method B was also used with methyl 2-acetamido-5-bromobenzoate (7h, 0.109 g, 0.40 …
Number of citations: 3 pubs.acs.org

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